molecular formula C12H19NO4 B1448271 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid CAS No. 1250995-41-5

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid

Cat. No.: B1448271
CAS No.: 1250995-41-5
M. Wt: 241.28 g/mol
InChI Key: OQCJMHMUVJXYQH-UHFFFAOYSA-N
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Description

3-Boc-3-azabicyclo[311]heptane-6-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure This compound is notable for its unique bicyclo[31

Scientific Research Applications

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid has several scientific research applications:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid typically involves the protection of the nitrogen atom with a tert-butoxycarbonyl (Boc) group. One common method includes the double alkylation of cyclohexane 1,3-diesters with diiodomethane, followed by conversion to N-hydroxyphthalimide esters and subsequent functionalization via a Minisci-like reaction . Another approach involves the reduction of spirocyclic oxetanyl nitriles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the scalability of the synthetic routes mentioned above suggests potential for large-scale synthesis. The use of readily available starting materials and mild reaction conditions makes these methods suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce functional groups at the bridgehead positions.

    Reduction: Reduction reactions can be employed to modify the bicyclic framework or introduce new substituents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom or the carboxylic acid group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Mechanism of Action

The mechanism of action of 3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid involves its interaction with molecular targets through its bicyclic framework and functional groups. The nitrogen atom within the structure can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 7-Boc-7-azabicyclo[2.2.1]heptane-2-carboxylic acid
  • 2-Benzyl-2-azabicyclo[3.1.1]heptane-1-carboxylic acid
  • 3-Cbz-6-hydroxy-3-azabicyclo[3.1.1]heptane
  • 3-Cbz-6-oxo-3-azabicyclo[3.1.1]heptane

Uniqueness

3-Boc-3-azabicyclo[3.1.1]heptane-6-carboxylic acid is unique due to its specific bicyclic structure and the presence of a Boc-protected nitrogen atom. This combination imparts distinct chemical properties, making it a valuable compound for various research and industrial applications. Its ability to serve as a bioisostere for meta-substituted arenes and pyridines further enhances its utility in drug discovery and development .

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.1.1]heptane-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO4/c1-12(2,3)17-11(16)13-5-7-4-8(6-13)9(7)10(14)15/h7-9H,4-6H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCJMHMUVJXYQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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